molecular formula C5H9NO B13529344 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) CAS No. 279-32-3

2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)

Cat. No.: B13529344
CAS No.: 279-32-3
M. Wt: 99.13 g/mol
InChI Key: ILDRDZLIMSVQOI-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[221]heptane(8CI,9CI) is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within a seven-membered ring

Preparation Methods

The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or inhibiting specific biochemical reactions.

Comparison with Similar Compounds

2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be compared with other similar bicyclic compounds, such as:

The uniqueness of 2-Oxa-3-azabicyclo[22

Properties

CAS No.

279-32-3

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2

InChI Key

ILDRDZLIMSVQOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1NO2

Origin of Product

United States

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